molecular formula C13H15NO B094219 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one CAS No. 108665-92-5

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B094219
M. Wt: 201.26 g/mol
InChI Key: STNSOFOJMOJOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one, also known as DMBO, is a natural compound found in various plants including the leaves of tobacco, the bark of cinnamon, and the fruit of black pepper. DMBO has been studied extensively for its potential therapeutic properties due to its unique chemical structure and biological activity.

Mechanism Of Action

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one exerts its biological effects through a variety of mechanisms. One of the most well-studied mechanisms is its ability to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis, or programmed cell death, in cancer cells. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. Additionally, 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one is also relatively stable, which makes it easier to work with in the lab. However, one limitation of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one is that it can be difficult to isolate from natural sources, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as an anticancer agent. Studies have shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one's potential as an antimicrobial agent. Research has shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has activity against a variety of bacteria and fungi, and further research is needed to determine its potential as an antimicrobial agent. Finally, research is needed to determine the safety and efficacy of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one in humans, as most studies to date have been conducted in vitro or in animal models.

Synthesis Methods

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a variety of methods, including the reaction of 3-methyl-2-buten-1-ol with indole-2,3-dione in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed coupling reactions and the use of enzymes such as tryptophan synthase.

Scientific Research Applications

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic properties. Research has shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has antitumor, antibacterial, and antifungal properties. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

3-(3-methylbut-2-enyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9(2)7-8-11-10-5-3-4-6-12(10)14-13(11)15/h3-7,11H,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNSOFOJMOJOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C2=CC=CC=C2NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534816
Record name 3-(3-Methylbut-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one

CAS RN

108665-92-5
Record name 3-(3-Methylbut-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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